REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])=[CH:6][CH:5]=1.[CH2:15]1COCC1>IC>[F:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][O:12][CH3:15])=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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1.664 g
|
Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C(CO)(C)C
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Name
|
|
Quantity
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18 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.5 mL
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Type
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catalyst
|
Smiles
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IC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After complete addition the reaction
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Type
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WAIT
|
Details
|
the reaction left for 3 h
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Duration
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3 h
|
Type
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CUSTOM
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Details
|
The reaction was quenched by slow addition of H2O (35 ml)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (3×35 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(COC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.991 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |